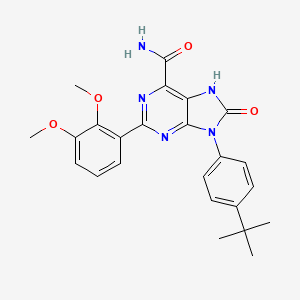

9-(4-(tert-butyl)phenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-(tert-butyl)phenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a bicyclic purine core substituted at the 2- and 9-positions with aryl groups. The 2-position bears a 2,3-dimethoxyphenyl moiety, while the 9-position features a 4-(tert-butyl)phenyl substituent.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-24(2,3)13-9-11-14(12-10-13)29-22-18(27-23(29)31)17(20(25)30)26-21(28-22)15-7-6-8-16(32-4)19(15)33-5/h6-12H,1-5H3,(H2,25,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMZALBXCZKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-(tert-butyl)phenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article discusses the biological activity of this compound, including its mechanism of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a complex structure that includes a purine core modified with tert-butyl and methoxy substituents. The presence of these groups is believed to influence its biological activity.

Research indicates that compounds with similar structures often exert their effects through multiple mechanisms, including:

- Inhibition of Tubulin Polymerization : Many purine derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics which is critical for cell division. This mechanism is particularly relevant in cancer therapeutics.

- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

| Activity | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Inhibition of Cell Proliferation | HeLa | 0.5 - 1.0 | Significant reduction in cell viability observed. |

| Tubulin Polymerization Inhibition | A549 | 0.4 | Comparable to standard inhibitors like nocodazole. |

| Antioxidant Activity | Various | Variable | Exhibits protective effects against oxidative damage. |

Case Studies

- Anticancer Activity : In a study evaluating various purine derivatives, the compound demonstrated potent anticancer activity against HeLa cells with an IC50 value ranging from 0.5 to 1.0 µM. This suggests a strong potential for further development as an anticancer agent.

- Tubulin Binding Studies : Further investigations into the binding affinity of this compound revealed that it binds effectively to the colchicine site on β-tubulin, leading to significant inhibition of tubulin polymerization at concentrations as low as 0.4 µM . This was confirmed through X-ray crystallography.

- Oxidative Stress Reduction : In vitro assays indicated that the compound can reduce levels of reactive oxygen species (ROS) in various cell lines, suggesting its potential use as an antioxidant agent in therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or ethoxy groups . This may reduce metabolic degradation but complicate synthetic yield.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 9-(4-(tert-butyl)phenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids like AlCl₃). Multi-step protocols often involve:

Coupling reactions for the tert-butylphenyl and dimethoxyphenyl groups.

Cyclization to form the purine core under anhydrous conditions.

Carboxamide introduction via nucleophilic substitution.

Yield improvements (≥70%) are achievable by using Design of Experiments (DoE) to screen variables like stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : A combination of 1H/13C NMR (to confirm substituent positions), HPLC-MS (for purity >95%), and FT-IR (to identify carbonyl and amide bonds) is recommended. X-ray crystallography can resolve ambiguities in stereochemistry, while elemental analysis validates empirical formulas (e.g., C₂₄H₂₇N₅O₄) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : The compound’s hydrophobic tert-butyl group limits aqueous solubility. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Protonate the carboxamide group in mildly acidic buffers (pH 4–6).

- Nanoparticle encapsulation to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding affinities for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with kinases or GPCRs. Quantum mechanical calculations (e.g., DFT) assess electronic properties of the purine core, while machine learning models (e.g., DeepChem) prioritize targets based on structural analogs (e.g., ’s PU0/PU4 derivatives). Validate predictions with SPR or ITC binding assays .

Q. What experimental designs resolve contradictions in reported biological activity data across similar purine derivatives?

- Methodological Answer : Contradictions often arise from divergent assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

-

Meta-analysis of IC₅₀ values from public databases (ChEMBL, PubChem).

-

Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects.

-

SAR tables comparing substituent effects (Table 1) .

Table 1 : SAR of Purine Derivatives (Hypothetical Data)

Substituent (R1/R2) Enzyme Inhibition (%) LogP 4-tert-butylphenyl/2,3-diOCH₃ 92 3.8 4-fluorophenyl/2-OCH₃ 75 2.9 3,4-diOCH₃phenyl 68 2.5

Q. How to validate the hypothesized mechanism of action involving kinase inhibition?

- Methodological Answer :

- Kinase profiling panels (e.g., Eurofins DiscoverX) screen 100+ kinases at 1 µM.

- Crystallography or Cryo-EM to resolve compound-kinase complexes (e.g., PDB deposition).

- CRISPR knockouts of top candidate kinases in cell models to assess phenotype rescue .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Isotope labeling (¹⁴C/³H) tracks metabolic pathways via LC-MS/MS.

- Prodrug modification of the carboxamide group (e.g., ester prodrugs) to reduce first-pass metabolism.

- Microsomal assays (human/rat liver microsomes) identify vulnerable sites for deuteration .

Q. How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

- Methodological Answer :

- Fragment screening (XChem) identifies binders to the purine core.

- Click chemistry to append fragments (e.g., azide-alkyne cycloaddition) at the 2,3-dimethoxyphenyl group.

- Free-energy perturbation (FEP) calculations guide affinity predictions for hybrid molecules .

Methodological Notes

- Contradictory Data : Conflicting solubility or activity results may stem from polymorphic forms. Use DSC/TGA to characterize crystalline vs. amorphous phases .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, including cytotoxicity thresholds (IC₅₀ >10 µM for non-target cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.